Icmt-IN-28

Description

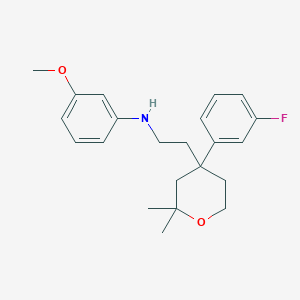

Structure

3D Structure

Properties

Molecular Formula |

C22H28FNO2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-[2-[4-(3-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |

InChI |

InChI=1S/C22H28FNO2/c1-21(2)16-22(11-13-26-21,17-6-4-7-18(23)14-17)10-12-24-19-8-5-9-20(15-19)25-3/h4-9,14-15,24H,10-13,16H2,1-3H3 |

InChI Key |

NZHDXAPYOUFMIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC(=CC=C3)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of p28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide p28 has emerged as a promising therapeutic agent in oncology, demonstrating a targeted mechanism of action that leverages the cellular tumor suppressor network. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of p28 activity in cancer cells. By functioning as a cell-penetrating peptide that interacts with the tumor suppressor protein p53, p28 initiates a cascade of events culminating in cell cycle arrest and apoptosis. This document synthesizes the current understanding of the p28 signaling pathway, presents quantitative data on its efficacy, and outlines the experimental protocols utilized to elucidate its mechanism.

Core Mechanism of Action: p53-Dependent Cell Cycle Arrest

The primary anti-cancer activity of p28 is centered on its interaction with the p53 tumor suppressor protein.[1] As a cell-penetrating peptide, p28 can translocate across the cancer cell membrane and engage directly with p53 in the cytoplasm.[1] This binding event stabilizes p53, leading to its increased intracellular levels.[1] The elevated and activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21. The p28-mediated activation of p53 and subsequent increase in p21 expression result in the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin A, key regulators of cell cycle progression.[2] This targeted inhibition leads to cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.[1][2]

Quantitative Efficacy of p28

The cytotoxic effects of p28 have been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a p28-apoptin chimeric protein in breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| MCF7 | Breast Cancer | 38.55 | [3] |

| MDA-MB-231 | Breast Cancer | 43.11 | [3] |

Experimental Protocols

The elucidation of p28's mechanism of action has been made possible through a series of key experimental techniques.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of p28 on cancer cells and calculate the IC50 values.

Methodology:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231) and a normal cell line (e.g., HEK-293) are seeded in 96-well plates and cultured to allow for cell attachment.

-

Cells are treated with varying concentrations of the p28 peptide or a chimeric protein for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from dose-response curves.[3]

Protein Expression Analysis (Western Blot)

Objective: To investigate the effect of p28 on the expression levels of key proteins in the p53 signaling pathway.

Methodology:

-

Cancer cells are treated with p28 for various time points.

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for target proteins (e.g., p53, p21) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of p28 on cell cycle distribution.

Methodology:

-

Cancer cells are treated with p28 for a specified duration.

-

Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

Conclusion and Future Directions

The peptide p28 represents a targeted therapeutic strategy that exploits the p53 tumor suppressor pathway to induce cancer cell death. Its ability to penetrate cells and specifically activate this pathway underscores its potential as a valuable tool in the oncology drug development pipeline. Further research, including in vivo studies and clinical trials, will be crucial to fully realize the therapeutic promise of p28 and its derivatives. The detailed methodologies and mechanistic understanding presented in this guide provide a solid foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. p28-Mediated Activation of p53 in G2-M Phase of the Cell Cycle Enhances the Efficacy of DNA Damaging and Antimitotic Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Enhanced Cytotoxic Effects of the p28-Apoptin Chimeric Protein As A Novel Anti-Cancer Agent on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Icmt-IN-28: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-28 is a potent small-molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (ICMT). Its primary mechanism of action involves the blockade of the final methylation step in the post-translational modification of farnesylated proteins. This inhibitory activity holds significant therapeutic promise, particularly in the context of Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. In HGPS, the accumulation of a toxic, permanently farnesylated and methylated protein called progerin at the nuclear envelope is a key pathological feature. By preventing progerin methylation, this compound facilitates its delocalization from the nuclear rim, leading to the restoration of cellular homeostasis, including the activation of the pro-survival AKT-mTOR signaling pathway and a delay in the onset of cellular senescence. This guide provides a comprehensive overview of the function, mechanism of action, and supporting data for this compound and related ICMT inhibitors.

Core Function and Mechanism of Action

This compound is a highly specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the final stage of protein prenylation. It exhibits a half-maximal inhibitory concentration (IC50) of 0.008 µM in biochemical assays. The primary function of ICMT is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue on a variety of proteins.

In the context of Hutchinson-Gilford progeria syndrome (HGPS), a mutation in the LMNA gene leads to the production of progerin, a truncated and permanently farnesylated form of prelamin A. Following farnesylation, progerin undergoes methylation by ICMT, which anchors it to the inner nuclear membrane. This accumulation of toxic progerin disrupts nuclear architecture and function, leading to premature cellular senescence and the severe aging-related phenotypes observed in HGPS patients.

This compound, by inhibiting ICMT, prevents this crucial methylation step. The absence of the methyl group on farnesylated progerin leads to its mislocalization from the nuclear envelope into the nucleoplasm.[1] This delocalization alleviates the toxic effects of progerin, allowing for the restoration of normal cellular signaling pathways. Notably, the inhibition of ICMT and subsequent progerin mislocalization have been shown to activate the AKT-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] This reactivation of pro-survival signaling helps to overcome the premature senescence characteristic of HGPS cells.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in HGPS.

Quantitative Data Summary

While specific cellular and pharmacokinetic data for this compound are not extensively published, the following tables summarize its biochemical potency and the relevant biological activities of other well-characterized ICMT inhibitors. This data provides a strong rationale for the expected functional outcomes of this compound treatment.

Table 1: Biochemical Potency of ICMT Inhibitors

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | ICMT | 0.008 | Biochemical |

| C75 | ICMT | Not Reported | Biochemical |

| UCM-13207 | ICMT | 1.4 | Biochemical |

Table 2: Cellular Activity of ICMT Inhibitors in HGPS Models

| Compound | Cell Line | Assay | Endpoint | Result |

| C75 | HGPS Fibroblasts | Proliferation | Cell Count | Increased proliferation |

| C75 | HGPS Fibroblasts | Senescence | SA-β-gal staining | Delayed senescence |

| UCM-13207 | HGPS Fibroblasts | Progerin Localization | Immunofluorescence | Delocalization from nuclear rim |

| UCM-13207 | HGPS Fibroblasts | Cell Viability | Not Specified | Increased viability |

Table 3: Pharmacokinetic and Solubility Profile (Data for this compound Not Available)

| Compound | Parameter | Value | Species | Notes |

| This compound | ADME/PK | Data not available | - | - |

| This compound | Solubility | Data not available | - | - |

Experimental Protocols

In Vitro ICMT Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the in vitro potency of ICMT inhibitors.

Materials:

-

Recombinant human ICMT enzyme

-

Biotin-S-Farnesyl-L-Cysteine (BFC) as the substrate[3]

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM) as the methyl donor

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Prepare a reaction mixture containing assay buffer, BFC, and [³H]-SAM.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known ICMT inhibitor).

-

Initiate the enzymatic reaction by adding the recombinant ICMT enzyme to each well.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of non-radiolabeled SAM).

-

Add streptavidin-coated SPA beads to each well. The biotinylated BFC substrate will bind to the beads.

-

If the [³H]-methyl group has been transferred to BFC, the radiolabel will be in close proximity to the scintillant in the SPA beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of ICMT inhibitors on the proliferation of HGPS patient-derived fibroblasts.

Materials:

-

HGPS patient-derived fibroblasts

-

Wild-type fibroblasts (as a control)

-

Cell culture medium (e.g., DMEM with 15% FBS and antibiotics)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed HGPS fibroblasts and wild-type fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value for the effect on cell proliferation by plotting cell viability against the log of the compound concentration.

Immunofluorescence Staining for Progerin Localization

This protocol describes how to visualize the subcellular localization of progerin in response to ICMT inhibitor treatment.

Materials:

-

HGPS patient-derived fibroblasts

-

Glass coverslips

-

Cell culture medium

-

Test compounds (e.g., this compound)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against progerin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow HGPS fibroblasts on glass coverslips in a cell culture dish.

-

Treat the cells with the test compound or vehicle control for a specified duration.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with the primary antibody against progerin.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the localization of progerin using a fluorescence microscope. In untreated HGPS cells, progerin will be localized at the nuclear rim. Effective ICMT inhibitors will cause a shift in progerin localization to the nucleoplasm.[4]

Conclusion

This compound is a potent and specific inhibitor of ICMT, an enzyme implicated in the pathology of Hutchinson-Gilford progeria syndrome. By preventing the methylation of farnesylated progerin, this compound and other inhibitors of this class disrupt the toxic accumulation of progerin at the nuclear envelope, leading to the activation of pro-survival signaling pathways and the amelioration of the cellular senescence phenotype. While further studies are required to fully characterize the cellular and in vivo efficacy and pharmacokinetic profile of this compound, the existing data on potent ICMT inhibitors provide a strong foundation for its development as a potential therapeutic agent for HGPS and possibly other diseases involving aberrant protein prenylation.

References

- 1. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis of Biotin-S-Farnesyl-L-Cysteine, a surrogate substrate for isoprenylcysteine Carboxylmethyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Icmt-IN-28: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-28 is a potent and selective small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to the modulation of critical cellular signaling pathways implicated in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in basic cancer research, based on available data for the compound and its structural analogs.

Core Mechanism of Action

This compound targets Icmt, an integral membrane protein located in the endoplasmic reticulum. Icmt is responsible for the carboxyl methylation of the C-terminal prenylcysteine of proteins that have undergone prenylation, a key lipid modification. This methylation step is crucial for the proper subcellular localization and biological activity of numerous proteins involved in cell growth, proliferation, and survival.

The Ras proteins (KRAS, HRAS, and NRAS) are prominent substrates of Icmt. Oncogenic mutations in Ras are found in a significant percentage of human cancers, making it a critical target for anti-cancer drug development. Inhibition of Icmt by this compound leads to the accumulation of unmethylated Ras proteins, which are subsequently mislocalized from the plasma membrane to endomembranes. This mislocalization prevents Ras from engaging its downstream effectors, thereby inhibiting oncogenic signaling.

Quantitative Data

While specific quantitative data for this compound's effect on various cancer cell lines is not extensively available in peer-reviewed literature, its potent inhibitory activity against the Icmt enzyme has been established.

| Compound | Target | IC50 (µM) | Source |

| This compound | Icmt | 0.008 | BOC Sciences |

Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

For context, a study on a series of structurally related tetrahydropyranyl derivatives, which includes the structural class of this compound, reported growth inhibition (GI50) values against various cancer cell lines. While the specific data for this compound is not detailed, potent analogs in this series demonstrated significant anti-proliferative activity.

| Compound Class | Cancer Cell Lines | GI50 Range (µM) |

| Tetrahydropyranyl Icmt Inhibitors | Various | 0.3 to >100 |

This table represents the range of activity for a class of compounds structurally related to this compound and should be considered as indicative of potential efficacy.

Signaling Pathways

The primary signaling pathway affected by this compound is the Ras-MAPK pathway. By preventing the proper localization of Ras, this compound effectively dampens the entire downstream signaling cascade.

Figure 1: Inhibition of the Ras-MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the effects of this compound in basic cancer research. Specific parameters such as cell line, compound concentration, and incubation time should be optimized for each experimental system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 µM to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Figure 2: Workflow for a typical cell viability assay.

Ras Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Ras proteins.

Methodology:

-

Cell Culture: Grow cancer cells expressing a fluorescently tagged Ras protein (e.g., GFP-KRAS) on glass coverslips.

-

Compound Treatment: Treat the cells with this compound at an effective concentration for a suitable duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Staining: If not using a fluorescently tagged protein, perform immunofluorescence staining using a primary antibody against Ras and a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Analyze the images to determine the localization of Ras (plasma membrane vs. endomembranes).

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate and allow it to solidify.

-

Cell-Agar Layer: Mix a single-cell suspension of cancer cells with 0.3-0.4% agar in culture medium containing various concentrations of this compound.

-

Plating: Overlay the cell-agar suspension onto the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with culture medium containing the inhibitor every few days.

-

Colony Staining and Counting: Stain the colonies with a vital stain (e.g., crystal violet) and count the number and size of the colonies.

Unraveling the Biological Activity of Icmt-IN-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-28 is a potent small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of many key cellular proteins, including members of the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on cell signaling, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound targets ICMT, an integral membrane protein located in the endoplasmic reticulum. ICMT is responsible for the carboxyl methylation of isoprenylated proteins, a crucial step for their biological activity. The inhibition of this process leads to the accumulation of unmethylated proteins, which are often mislocalized within the cell and unable to participate in their respective signaling cascades. A primary consequence of ICMT inhibition is the disruption of Ras protein trafficking and signaling, which is implicated in numerous human cancers.

Quantitative Biological Data

The biological activity of this compound and its analogs has been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their potency.

Table 1: In Vitro ICMT Inhibitory Potency

| Compound | ICMT IC50 (µM) |

| This compound | 0.008 [1] |

| Icmt-IN-1 (Compound 75) | 0.0013 |

| Icmt-IN-5 | 0.3 |

| Icmt-IN-14 (Compound 50) | 0.025 |

| Icmt-IN-31 (Compound 68) | 0.0038 |

Table 2: Cellular Activity of a Representative ICMT Inhibitor (Icmt-IN-1)

| Cell Line | Ras Mutation | GI50 (µM) |

| HCT-116 | K-Ras | 0.3 |

| T-24 | N-Ras | 12 |

| SK-MEL-2 | N-Ras | > 100 |

Signaling Pathways and Experimental Workflows

To visually represent the intricate biological processes and experimental methodologies associated with this compound, the following diagrams have been generated using the DOT language.

Caption: Inhibition of ICMT by this compound disrupts protein prenylation.

References

Methodological & Application

Application Notes and Protocols for Icmt-IN-28: A Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro cell-based characterization of Icmt-IN-28 , a novel inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). These guidelines are intended to assist researchers in assessing the cellular activity and mechanism of action of this compound.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases.[1] Icmt catalyzes the final step in the prenylation pathway, the carboxyl methylation of a C-terminal prenylcysteine.[1] This modification is essential for the proper subcellular localization and function of these proteins.[1] Dysregulation of Icmt substrates, particularly Ras, is a hallmark of many cancers, making Icmt a compelling target for anticancer drug development.[2][3]

This compound is a potent and selective small molecule inhibitor of Icmt. The following protocols describe in vitro cell-based assays to determine the potency of this compound in cancer cell lines, and to elucidate its effects on cell proliferation, cell cycle, and the downstream signaling pathways.

Mechanism of Action

This compound competitively inhibits Icmt with respect to the isoprenylated cysteine substrate.[1] By blocking the carboxyl methylation of newly prenylated proteins, this compound disrupts their ability to localize to the plasma membrane, thereby inhibiting their downstream signaling functions. This leads to a number of cellular consequences including the induction of cell cycle arrest and apoptosis in cancer cells.[4][3]

References

- 1. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Icmt-IN-28 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-28 is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins and other small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the suppression of downstream signaling pathways, such as the MAPK and Akt pathways, which are often hyperactivated in cancer. This disruption ultimately induces cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for anti-cancer drug development.

These application notes provide detailed protocols for the use of this compound in a laboratory setting to study its effects on cancer cells. The protocols cover essential in vitro and in vivo assays to characterize the activity of this inhibitor.

Physicochemical Properties and Handling

| Property | Value/Information |

| Chemical Name | This compound |

| Molecular Formula | C₂₄H₂₈N₂O₅ |

| Molecular Weight | 424.49 g/mol |

| IC50 | 0.008 µM for ICMT[1] |

| Solubility | Soluble in DMSO.[2][3][4][5] For in vitro assays, prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final concentration in cell culture medium. For in vivo studies, the formulation may require a vehicle such as a mixture of DMSO, Tween 80, and saline.[6][7] |

| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles. |

| Safety | Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.[8] |

Mechanism of Action: Signaling Pathway

This compound targets the final step in the post-translational modification of RAS proteins, which is the methylation of the C-terminal isoprenylcysteine. This methylation is crucial for the proper trafficking and anchoring of RAS to the plasma membrane. By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of RAS from the plasma membrane to intracellular compartments. This sequestration of RAS prevents its interaction with upstream activators and downstream effectors, thereby inhibiting critical oncogenic signaling pathways.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

-

Remove the overnight medium and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of RAS Mislocalization

This protocol is to assess the effect of this compound on the subcellular localization of RAS proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Subcellular fractionation kit (optional)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RAS, anti-Na+/K+ ATPase for plasma membrane, anti-GAPDH for cytosol)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for 24-48 hours.

-

Whole Cell Lysate: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Subcellular Fractionation (Recommended): Use a commercial kit to separate cytosolic and membrane fractions according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative distribution of RAS in different cellular fractions. A decrease in RAS in the membrane fraction and an increase in the cytosolic fraction indicates mislocalization.

Figure 3: Workflow for Western Blot analysis of RAS localization.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., DMSO, Tween 80, saline)[6][7]

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation and the vehicle control.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose and schedule. The vehicle control group should receive the same volume of the vehicle.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Plot the average tumor volume over time for each group to assess the efficacy of this compound.

Figure 4: Workflow for the in vivo tumor growth inhibition assay.

Quantitative Data Summary

The following table summarizes the known activity of this compound and related compounds. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.

| Compound | Assay | Target/Cell Line | Activity (IC50/GI50) |

| This compound | Biochemical Assay | ICMT | 0.008 µM [1] |

| Icmt-IN-1 | Biochemical Assay | ICMT | 0.0013 µM |

| Icmt-IN-7 | Biochemical Assay | ICMT | 0.015 µM |

| Cysmethynil | Cell Growth Assay | Wild-type MEFs | Dose-dependent inhibition |

| Cysmethynil | Cell Growth Assay | Icmt-/- MEFs | Largely unaffected |

| Compound 8.12 | Cell Viability Assay | Icmt+/+ MEFs | Significant reduction in viability |

| Compound 8.12 | Cell Viability Assay | Icmt-/- MEFs | Slight decrease in viability |

Note: The GI50 values for this compound in various cancer cell lines are not extensively published. It is recommended to perform cell viability assays across a panel of relevant cancer cell lines to determine their specific sensitivity to the compound.

Conclusion

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. bioivt.com [bioivt.com]

- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 5. Hedgehogs and Mustelid Species: Major Carriers of Pathogenic Leptospira, a Survey in 28 Animal Species in France (20122015) | PLOS One [journals.plos.org]

- 6. Public consultation in the evaluation of animal research protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical efficiency of a ready-to-use medium for human embryo culture supplemented with growth factors in patients with previous in vitro fertilization failures | MedPath [trial.medpath.com]

- 8. scholar.harvard.edu [scholar.harvard.edu]

Application Notes and Protocols for ICMT-IN-28 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICMT-IN-28 is a potent and selective inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and differentiation. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound targets the final step in the prenylation of CAAX-box containing proteins, such as Ras. This methylation is crucial for the proper membrane association and subsequent activation of these signaling proteins. Inhibition of ICMT leads to the mislocalization of Ras and other farnesylated proteins, thereby attenuating downstream signaling cascades, including the Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This disruption can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in cancer cells dependent on these pathways.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and a related compound, cysmethynil, in various contexts. This data can be used as a starting point for determining the optimal dosage for your specific cell line and experiment.

Table 1: In Vitro Inhibitory Concentration of this compound

| Compound | Target | IC50 (µM) |

| This compound | ICMT | 0.008[1] |

Table 2: Biological Activity of Cysmethynil (a related ICMT inhibitor)

| Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| RAS-mutant cell lines | Growth Inhibition | EC50 = 20 | [1] |

| Various cell lines | Cell Viability | IC50 = 16.8 - 23.3 | [1] |

| PC3 (Prostate Cancer) | Cell Proliferation | Dose-dependent reduction (20-30 µM) | [2] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 = 2.1 - 14.7 | [3] |

| PC3 (Prostate Cancer) | Cell Viability | IC50 = 2.01 - 17.4 | [3] |

Note: The effective concentration of this compound in cell-based assays may be higher than its biochemical IC50 and will vary depending on the cell line, seeding density, and assay duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

This compound

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Workflow:

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range, based on related compounds, is 0.1 µM to 50 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Workflow:

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentration of this compound (determined from the cell viability assay, e.g., IC50 concentration) and a vehicle control.

-

Incubate for 24 to 48 hours.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Ras Signaling Pathway

This protocol is for examining the effect of this compound on the activation of key proteins in the Ras signaling pathway.

Materials:

-

This compound

-

6-well cell culture plates

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Ras, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Ras) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

References

Application of Icmt-IN-28 in Pancreatic Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an enzyme that catalyzes the final step in the post-translational modification of many cellular proteins, including the KRAS oncogene, which is frequently mutated in pancreatic cancer. Inhibition of ICMT presents a promising therapeutic strategy for targeting signaling pathways that are critical for the proliferation and survival of pancreatic cancer cells. While "Icmt-IN-28" appears to be a novel or internal designation for an ICMT inhibitor, this document provides detailed application notes and protocols based on the known effects of ICMT inhibitors in pancreatic cancer cell lines. The information herein is derived from published studies on the well-characterized ICMT inhibitor, cysmethynil, and serves as a comprehensive guide for investigating the efficacy and mechanism of action of novel ICMT inhibitors like this compound.

Application Notes

Inhibition of ICMT has been shown to suppress proliferation and induce apoptosis in a subset of human pancreatic cancer cell lines. The sensitivity to ICMT inhibition is linked to the induction of mitochondrial respiratory deficiency and cellular energy depletion, leading to a significant upregulation of the cyclin-dependent kinase inhibitor p21. Subsequently, p21 activation leads to the expression of BCL2 interacting protein 3 (BNIP3), a pro-apoptotic protein, which ultimately results in apoptotic cell death. Notably, this mechanism of apoptosis induction appears to be independent of p53 status in sensitive cell lines.

Cell Line Sensitivity to ICMT Inhibition

A panel of human pancreatic cancer cell lines has been evaluated for their sensitivity to the ICMT inhibitor cysmethynil. The response is heterogeneous, with some cell lines showing high sensitivity while others are relatively resistant. This differential sensitivity underscores the importance of cell line selection in preclinical studies of ICMT inhibitors.

| Pancreatic Cancer Cell Line | Sensitivity to ICMT Inhibition | Notes |

| MiaPaCa-2 | Sensitive | Exhibits significant growth inhibition and apoptosis upon treatment.[1][2][3] |

| AsPC-1 | Sensitive | Shows increased levels of p21 and cleaved caspase-7 upon ICMT inhibition.[1][3] |

| PANC-1 | Moderately Sensitive | Displays a dose-dependent inhibition of proliferation.[1][3] |

| BxPC-3 | Moderately Sensitive | Responds to ICMT inhibition with reduced viability.[1][3] |

| CAPAN-2 | Moderately Sensitive | Shows a dose-dependent inhibition of proliferation.[1][3] |

| PANC-10.05 | Moderately Sensitive | Responds to ICMT inhibition with reduced viability.[1][3] |

| HPAF-II | Resistant | Does not show significant changes in p21 signaling or apoptosis upon ICMT suppression.[1][3] |

Signaling Pathway

The proposed signaling pathway for ICMT inhibition-induced apoptosis in sensitive pancreatic cancer cells is depicted below. Inhibition of ICMT leads to mitochondrial dysfunction and a decrease in cellular energy, which triggers the upregulation of p21. In turn, p21 promotes the expression of BNIP3, a key regulator of apoptosis, leading to caspase activation and programmed cell death.

Caption: Proposed signaling pathway of this compound in pancreatic cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in pancreatic cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1, HPAF-II)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the this compound-induced signaling pathway, such as p21, cleaved PARP, and cleaved caspase-7.

Materials:

-

Pancreatic cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-cleaved PARP, anti-cleaved caspase-7, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Pancreatic cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

Using Icmt-IN-28 to Study Ras Mislocalization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras proteins are a family of small GTPases that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and survival.[1][2][3][4] Their proper function is contingent on their precise localization to the plasma membrane, a process orchestrated by a series of post-translational modifications.[5] One of the key enzymes in this process is the isoprenylcysteine carboxyl methyltransferase (Icmt), which catalyzes the final methylation step of the C-terminal CAAX motif of Ras proteins.[5][6][7] This methylation is critical for the proper membrane anchoring and subsequent signaling activities of Ras.[5][7]

Dysregulation of Ras signaling, often caused by mutations that lock Ras in a constitutively active state, is a hallmark of many human cancers.[4] Consequently, the enzymes involved in Ras processing, such as Icmt, have emerged as attractive targets for anticancer drug development.[5][6] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane to endomembranes and the cytosol, thereby disrupting its oncogenic signaling.[8][9][10]

Icmt-IN-28 is a potent, small-molecule inhibitor of Icmt. This document provides detailed application notes and protocols for utilizing this compound as a tool to induce and study Ras mislocalization in a research setting.

This compound: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

This compound is a highly effective inhibitor of Icmt, demonstrating the potential to be a valuable research tool for investigating the consequences of impaired Ras processing and localization.

Quantitative Data for Icmt Inhibitors

The following table summarizes the in vitro potency of this compound and other relevant Icmt inhibitors. This data is crucial for determining the appropriate concentration range for cell-based assays.

| Inhibitor | IC50 (µM) | IC50 (nM) | Reference |

| This compound | 0.008 | 8 | [11] |

| Icmt-IN-1 | 0.0013 | 1.3 | [7] |

| Icmt-IN-7 | 0.015 | 15 | [8] |

| Icmt-IN-53 | 0.96 | 960 | [9] |

| Compound 2b | 22.6 | 22600 | [12] |

Signaling Pathways and Experimental Workflow

To effectively study Ras mislocalization using this compound, it is essential to understand the underlying biological pathways and to follow a structured experimental workflow.

Ras Post-Translational Modification and Signaling Pathway

The diagram below illustrates the sequential post-translational modifications of Ras proteins and their subsequent role in activating downstream signaling cascades. This compound specifically targets the final methylation step catalyzed by Icmt.

Caption: Ras processing and signaling pathway with the point of inhibition by this compound.

Experimental Workflow for Studying Ras Mislocalization

The following workflow provides a systematic approach for investigating the effects of this compound on Ras localization and downstream signaling.

Caption: A typical experimental workflow for studying Ras mislocalization induced by this compound.

Experimental Protocols

These protocols provide a starting point for studying Ras mislocalization using this compound. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Immunofluorescence Staining for Ras Localization

This protocol allows for the direct visualization of Ras localization within the cell.

Materials:

-

Cells of interest (e.g., Panc-1, MiaPaCa-2, or other lines with known Ras mutations)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

-

This compound Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO vehicle control. Based on the IC50 of 8 nM, a starting range of 10-100 times the IC50 is recommended. Incubate for 24-48 hours.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.

-

Mounting and Imaging: Wash the cells twice with PBS and then mount the coverslips onto glass slides using mounting medium. Image the cells using a fluorescence microscope.

Expected Results: In control cells, Ras staining should be predominantly at the plasma membrane. In this compound-treated cells, a dose-dependent increase in diffuse cytoplasmic and perinuclear staining of Ras is expected, indicating its mislocalization.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol provides a quantitative method to assess the distribution of Ras between the membrane and cytosolic fractions.

Materials:

-

Cells treated with this compound as described in Protocol 1.

-

Cell scraper

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

-

Bradford assay reagents

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Primary antibodies for loading controls (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and scrape them into hypotonic lysis buffer. Incubate on ice for 15 minutes.

-

Homogenization: Lyse the cells using a Dounce homogenizer.

-

Nuclear Pellet Removal: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Membrane and Cytosol Separation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction (S100), and the pellet is the membrane fraction (P100).

-

Protein Quantification: Resuspend the membrane pellet in a suitable buffer. Determine the protein concentration of both the cytosolic and membrane fractions using a Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Ras and the respective fraction markers.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Expected Results: Western blot analysis will show a shift in the Ras protein band from the membrane fraction in control cells to the cytosolic fraction in this compound-treated cells in a dose-dependent manner.

Conclusion

This compound is a powerful pharmacological tool for studying the critical role of Icmt in Ras localization and function. The protocols outlined in this document provide a robust framework for researchers to investigate the cellular consequences of Icmt inhibition and to explore its potential as a therapeutic strategy in Ras-driven diseases. As with any experimental system, optimization of the provided protocols for specific cellular contexts is encouraged to achieve the most reliable and informative results.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells. [scholars.duke.edu]

- 6. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labshake.com [labshake.com]

- 12. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Small Molecule Inhibitor in In Vivo Xenograft Studies

Note: Information regarding a specific molecule designated "Icmt-IN-28" is not available in the public domain. The following application notes and protocols are provided as a comprehensive and detailed template for a hypothetical small molecule inhibitor, herein referred to as "Novel Inhibitor," in preclinical in vivo xenograft models. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

In vivo xenograft studies are a cornerstone of preclinical cancer research, providing critical insights into the efficacy of novel therapeutic agents in a living organism. This document outlines a detailed protocol for evaluating the anti-tumor activity of a novel small molecule inhibitor using a subcutaneous xenograft mouse model. The protocol covers all stages from animal selection and tumor cell implantation to drug administration, data collection, and analysis.

Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for the interpretation of study outcomes. The following tables provide templates for summarizing key data points from an in vivo xenograft study.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Study Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | 10 | 105.2 ± 8.1 | 1543.7 ± 150.3 | - | - |

| Novel Inhibitor (10 mg/kg) | 10 | 103.5 ± 7.9 | 850.1 ± 95.2 | 44.9 | <0.01 |

| Novel Inhibitor (30 mg/kg) | 10 | 106.1 ± 8.3 | 425.6 ± 55.7 | 72.4 | <0.001 |

| Positive Control | 10 | 104.8 ± 8.0 | 310.4 ± 40.1 | 80.0 | <0.001 |

Table 2: Animal Body Weight Monitoring

| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Study Endpoint (g) ± SEM | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |

| Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 | 0/10 |

| Novel Inhibitor (10 mg/kg) | 22.3 ± 0.4 | 23.5 ± 0.5 | 1.2 | 0/10 |

| Novel Inhibitor (30 mg/kg) | 22.6 ± 0.5 | 21.9 ± 0.7 | 3.1 | 0/10 |

| Positive Control | 22.4 ± 0.4 | 20.8 ± 0.8 | 7.1 | 1/10 |

Table 3: Example Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice

This table uses data for a different compound, LMT-28, as a template to illustrate the presentation of pharmacokinetic data.[1][2]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | CL (L/h/kg) | Vss (L/kg) | F (%) |

| Intravenous | 5 | - | - | 677 ± 264 | 8.66 ± 4.51 | 12.9 ± 4.66 | - |

| Oral | 5 | 137 ± 100 | 0.5 - 2 | 302 ± 209 | - | - | 44.6 |

Experimental Protocols

Animal Models and Husbandry

-

Animal Strain: Immunodeficient mice such as Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice are commonly used for xenograft studies.[3][4] The choice of strain can influence tumor take rate and growth characteristics.[3]

-

Age and Sex: Mice should be 4-8 weeks old at the start of the experiment.[5][6] Typically, female mice are used to avoid issues with fighting, unless the cancer model is sex-specific (e.g., prostate cancer).[6]

-

Acclimatization: Allow a minimum of 3-5 days for the mice to acclimate to the facility before any procedures are initiated.[5]

-

Housing: House mice in sterile conditions, such as in individually ventilated cages, with ad libitum access to sterile food and water.

Cell Line Preparation and Implantation

-

Cell Culture: Culture human cancer cells in their recommended medium until they reach 70-80% confluency.[5] It is advisable to passage the cells at least twice after thawing from cryogenic storage.[7]

-

Cell Harvesting: Harvest cells during the exponential growth phase using an appropriate dissociation reagent (e.g., trypsin-EDTA).[5][7]

-

Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count and assess viability using a method such as trypan blue exclusion.[5] Viability should be >95%.

-

Implantation:

-

Resuspend the cells to the desired concentration (e.g., 3 x 106 cells in 100-200 µL).[5]

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject the cell suspension subcutaneously into the right flank of the mouse using a 27- or 30-gauge needle.[5] For breast cancer models, implantation into the mammary fat pad may be more appropriate.[6]

-

Tumor Monitoring and Study Initiation

-

Tumor Measurement: Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[6]

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (width)² x length/2.[5]

-

Randomization: When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment and control groups.[6] Ensure that the mean tumor volumes of all groups are comparable at the start of treatment (Day 0).

Dosing and Administration

-

Vehicle Preparation: Prepare the vehicle control and the formulation of the "Novel Inhibitor" under sterile conditions. The choice of vehicle will depend on the solubility and stability of the inhibitor.

-

Dosing Regimen: The dose and schedule will be determined from prior in vitro and pharmacokinetic studies. Administration can be via various routes such as oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).[6]

-

Animal Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance. Body weight should be recorded 2-3 times per week.

Study Endpoint and Tissue Collection

-

Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. It can be beneficial to continue monitoring for a period after the final dose to observe any tumor regrowth.[4]

-

Euthanasia and Tissue Collection: At the study endpoint, euthanize the mice according to approved institutional guidelines.

-

Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.

-

Tissue Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) and another portion can be fixed in formalin for histopathological examination.[3]

Data Analysis

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for the "Novel Inhibitor" targeting the PI3K/Akt/mTOR signaling pathway, a critical pathway in many cancers.

References

- 1. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-28 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of Icmt-IN-28, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Given the limited publicly available data for this compound, this document incorporates data from the structurally related and well-characterized ICMT inhibitor, cysmethynil, as a proxy for solubility and formulation strategies.

Introduction to this compound

This compound is a small molecule inhibitor of ICMT, a critical enzyme in the post-translational modification of C-terminal cysteine-containing proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the final step of prenylation, which is essential for the proper membrane localization and function of these signaling proteins. This disruption of Ras signaling makes ICMT inhibitors like this compound promising candidates for cancer therapy.

Physicochemical and Potency Data

Quantitative data for this compound and the related compound cysmethynil are summarized below. This information is crucial for accurate experimental design.

Table 1: Potency of ICMT Inhibitors

| Compound | Target | IC50 |

| This compound | ICMT | 0.008 µM[1] |

| Cysmethynil | ICMT | 2.4 µM[2] |

Table 2: Solubility of Cysmethynil (as a proxy for this compound)

| Solvent | Solubility |

| DMSO | 5 mg/mL[3] |

| Ethanol | 20 mg/mL[3] |

| Dimethyl Formamide (DMF) | 3.3 mg/mL[3] |

| Water | Insoluble[4] |

Signaling Pathway

ICMT is the terminal enzyme in the protein prenylation pathway. This pathway is essential for the function of many signaling proteins, most notably Ras. Inhibition of ICMT leads to the mislocalization of Ras and subsequent downregulation of its downstream signaling cascades, which are pivotal for cell proliferation, survival, and differentiation.

Caption: Inhibition of ICMT by this compound blocks the final step of protein prenylation.

Experimental Protocols

In Vitro Preparation and Use

This protocol describes the preparation of this compound stock solutions and working solutions for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Protocol:

-

Stock Solution Preparation (10 mM):

-

Note: As specific solubility data for this compound is unavailable, this protocol is based on the solubility of the related compound cysmethynil in DMSO (5 mg/mL)[3]. The molecular weight of this compound is assumed to be similar for initial estimations. Always start with a small amount to test solubility.

-

Aseptically weigh out a precise amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound with a hypothetical molecular weight of 400 g/mol , add 250 µL of DMSO.

-

Vortex or sonicate at room temperature until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation: